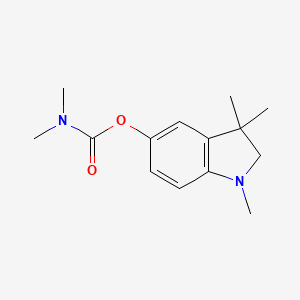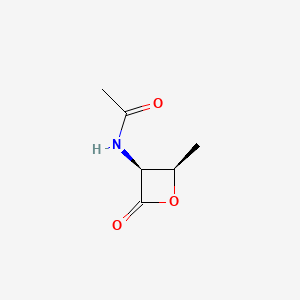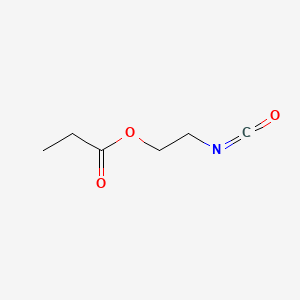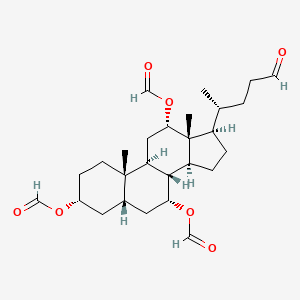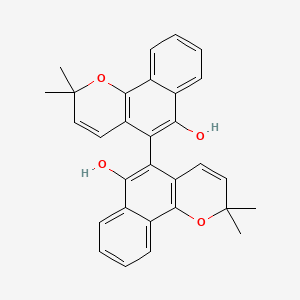
柚木醌
描述
Tectol is a natural product isolated from the teak tree (Tectona grandis) and other sources. It is a quinone derivative known for its biological activities, including antimalarial, antifungal, and anticancer properties . Tectol has garnered significant interest in scientific research due to its potential therapeutic applications.
科学研究应用
Tectol has a wide range of scientific research applications:
Chemistry: Tectol is used as a precursor in the synthesis of various quinone derivatives.
Biology: Tectol exhibits significant activity against human leukemia cell lines and other cancer cell lines.
Industry: Tectol is used in the development of corrosion preventive compounds and coatings.
作用机制
Tectol exerts its effects primarily through inhibition of farnesyltransferase (FTase), an enzyme involved in the post-translational modification of proteins. By inhibiting FTase, tectol disrupts the function of proteins essential for cell growth and survival, leading to cell death . This mechanism is particularly effective against cancer cells and malaria parasites .
生化分析
Biochemical Properties
Tectol plays a significant role in various biochemical reactions due to its quinone structure. Quinones are known to participate in redox reactions, acting as electron acceptors in biological systems. Tectol interacts with several enzymes and proteins, including oxidoreductases, which facilitate the transfer of electrons during metabolic processes . The interaction between tectol and these enzymes often involves the formation of reactive oxygen species, which can lead to oxidative stress in cells .
Cellular Effects
Tectol has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Tectol can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases . Additionally, tectol has been observed to inhibit the growth of fungal cells by disrupting their cell membrane integrity .
Molecular Mechanism
The molecular mechanism of tectol involves its ability to bind to specific biomolecules and modulate their activity. Tectol can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . By binding to these enzymes, tectol prevents them from performing their normal functions, leading to the accumulation of DNA damage and ultimately cell death . Tectol also affects gene expression by modulating the activity of transcription factors, which are proteins that regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tectol have been observed to change over time. Tectol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term studies have shown that tectol can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the specific cell type being studied .
Dosage Effects in Animal Models
The effects of tectol in animal models have been studied at various dosages. At low doses, tectol has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, tectol can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
Tectol is involved in several metabolic pathways, including those related to its quinone structure. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics and endogenous compounds . Tectol can also affect metabolic flux by altering the levels of key metabolites, such as reactive oxygen species and glutathione . These changes can impact cellular redox balance and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, tectol is transported and distributed through interactions with specific transporters and binding proteins. For example, tectol can bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside cells, tectol can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular function . The localization and accumulation of tectol can influence its activity and effectiveness as a therapeutic agent .
Subcellular Localization
Tectol’s subcellular localization is critical for its activity and function. It has been observed to localize to mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis . Tectol’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These modifications can affect tectol’s stability, activity, and overall impact on cellular processes .
准备方法
The synthesis of tectol involves several steps, starting from naphthoquinol. The process includes the formation of TBS-ether of 4-methoxynaphth-1-ol, followed by demethylation and cyclization reactions . The synthetic route is as follows:
Mono-TBS-protection of naphthoquinol: Formation of TBS-ether of 4-methoxynaphth-1-ol.
Demethylation: Using BBr3 to afford the product as a dark red solid.
Cyclization: Reaction of naphthol with ethylenediamine diacetate (EDDA) as a catalyst in chloroform to yield protected chromenol.
化学反应分析
Tectol undergoes various chemical reactions, including:
Oxidation: Tectol can be oxidized to form quinone derivatives.
Reduction: Reduction of tectol can yield hydroquinone derivatives.
Substitution: Tectol can undergo substitution reactions, particularly at the quinone moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include quinone and hydroquinone derivatives .
相似化合物的比较
Tectol is unique compared to other quinone derivatives due to its specific biological activities and mechanism of action. Similar compounds include:
Lapachol: Another quinone derivative with antifungal and anticancer properties.
Tectoquinone: Known for its insecticidal and antifungal activities.
Tectol stands out due to its potent inhibition of farnesyltransferase and its broad spectrum of biological activities .
属性
IUPAC Name |
5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O4/c1-29(2)15-13-21-23(25(31)17-9-5-7-11-19(17)27(21)33-29)24-22-14-16-30(3,4)34-28(22)20-12-8-6-10-18(20)26(24)32/h5-16,31-32H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJXDIACKJEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=C4C=CC(O6)(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947318 | |
| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24449-39-6 | |
| Record name | Tectol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024449396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tectol?
A1: Tectol has the molecular formula C30H26O4 and a molecular weight of 446.53 g/mol. [, , ]
Q2: What spectroscopic data is available for Tectol?
A2: Researchers have utilized various spectroscopic techniques to characterize Tectol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Electron Impact Mass Spectrometry (EIMS), and Electron Spin Resonance (ESR) spectroscopy. [, , ] Specifically, one study utilized one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, and HMBC, for complete 1H and 13C chemical shift assignments of Tectol. []
Q3: In what plant species is Tectol found?
A3: Tectol has been isolated from several plant species, most notably teak wood (Tectona grandis). Other sources include Tabebuia chrysantha, Lippia sidoides, Phyllarthron comorense, and Tecomella undulata. [, , , , ]
Q4: What is the known biological activity of Tectol?
A4: Research suggests that Tectol, often in conjunction with Hemitectol, exhibits anti-wood rot activity. It demonstrates inhibitory effects against both brown and white rot fungi. Studies suggest this activity may stem from Tectol's ability to inhibit cellulase enzymes. [, ]
Q5: Does Tectol have any cytotoxic activity?
A5: One study reported that Tectol exhibited significant cytotoxic activity against human leukemia cell lines (HL60 and CEM). []
Q6: How does Tectol interact with fungal cell walls?
A6: While the exact mechanism remains unclear, studies using a transgenic Aspergillus niger strain suggest that Tectol induces cell wall stress. This stress response is observed through the induction of the 1,3-β-D-glucan synthase gene, a key enzyme involved in fungal cell wall synthesis. []
Q7: Does Tectol have any other potential applications?
A7: Research on Tectol's potential applications beyond its antifungal properties is ongoing. Some studies suggest it could have potential in anticancer and antiparasitic drug development, but further research is needed. []
Q8: How is Tectol's presence used in chemotaxonomy?
A8: The presence and quantity of Tectol, along with other quinones, serve as chemotaxonomic markers in teak wood (Tectona grandis). Analysis of these compounds aids in differentiating teak trees based on geographical origin and growth conditions. [, ]
Q9: What is the relationship between Hemitectol and Tectol?
A9: Hemitectol is believed to be the monomeric precursor to Tectol. It spontaneously dimerizes to form Tectol, suggesting Hemitectol might be the true natural product, and Tectol, an artifact of the isolation process. []
Q10: What other compounds are often found alongside Tectol in plant extracts?
A10: Tectol is often found alongside other naphthoquinones like Tectoquinone, Deoxylapachol, Lapachol, and other related compounds like squalene, palmitic acid, and various terpenoids. [, , ]
Q11: What is known about the stability of Tectol?
A11: While specific studies on Tectol's stability are limited, its presence in wood suggests a degree of natural stability. Research indicates that Tectol's color changes with air oxidation and in specific pH ranges. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-[(2-Benzyl-3-sulfanylpropanoyl)amino]heptanoic acid](/img/structure/B1210883.png)
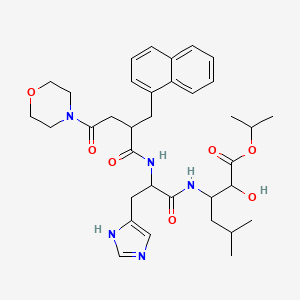
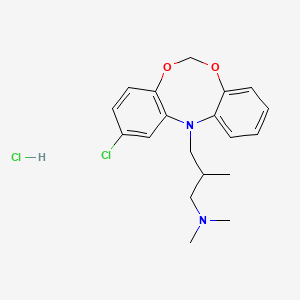
![Ethyl 4-[[2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzoate](/img/structure/B1210886.png)
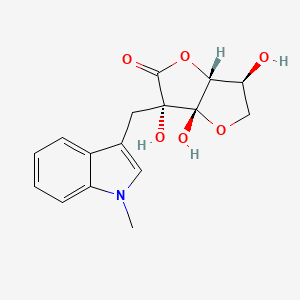
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B1210888.png)


